(R)-2-Acetamido-2-cyclobutylacetic acid (R)-2-Acetamido-2-cyclobutylacetic acid
Brand Name: Vulcanchem
CAS No.: 49607-09-2
VCID: VC7845215
InChI: InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
SMILES: CC(=O)NC(C1CCC1)C(=O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19

(R)-2-Acetamido-2-cyclobutylacetic acid

CAS No.: 49607-09-2

Cat. No.: VC7845215

Molecular Formula: C8H13NO3

Molecular Weight: 171.19

* For research use only. Not for human or veterinary use.

(R)-2-Acetamido-2-cyclobutylacetic acid - 49607-09-2

Specification

CAS No. 49607-09-2
Molecular Formula C8H13NO3
Molecular Weight 171.19
IUPAC Name (2R)-2-acetamido-2-cyclobutylacetic acid
Standard InChI InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Standard InChI Key GHJOZNKMMRLGJT-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N[C@H](C1CCC1)C(=O)O
SMILES CC(=O)NC(C1CCC1)C(=O)O
Canonical SMILES CC(=O)NC(C1CCC1)C(=O)O

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound’s cyclobutane ring confers unique thermodynamic properties. Key parameters include:

PropertyValueSource
Boiling Point414.4 ± 28.0 °C (Predicted)
Density1.0 ± 0.06 g/cm³ (Predicted)
pKa3.68 ± 0.10 (Predicted)
SolubilitySoluble in DMSO, aqueous buffers

The low pKa (3.68) suggests that the carboxylic acid group remains deprotonated under physiological conditions, enhancing its solubility in biological matrices .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is commercially synthesized via asymmetric catalysis to ensure enantiomeric purity. Key steps likely involve:

  • Cyclobutane ring formation through [2+2] photocycloaddition.

  • Chiral resolution using enzymatic or chromatographic methods to isolate the R-enantiomer.

  • Acetylation of the amino group to yield the final product .

Analytical Characterization

Suppliers validate purity (>95%) using:

  • High-Performance Liquid Chromatography (HPLC): Retention time matching against standards.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirming cyclobutyl and acetamido moieties.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 171.19 .

Applications in Scientific Research

Peptide Mimetics and Drug Design

The cyclobutyl group’s rigidity mimics proline’s pyrrolidine ring, enabling its use in constrained peptide analogs. For example, incorporation into peptide backbones may enhance metabolic stability or modulate receptor binding kinetics .

Enzyme Inhibition Studies

Preliminary studies suggest that the acetamido group participates in hydrogen bonding with catalytic residues of proteases, positioning this compound as a potential inhibitor scaffold .

ManufacturerPackagingPurityPrice (USD)
Chemenu1 g95%$542
ChemScene100 mgN/A$263
Crysdot250 mg95%$232
Crysdot1 g95%$580

Prices reflect bulk discounts, with 1 g purchases costing ~$580 .

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